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Compound of Interest

Compound Name: 4-Fluorophenyl 2-thienyl ketone

Cat. No.: B022332

This section details the synthesis, characterization, and crystal structure of (4-fluorophenyl)(2-
(methylthio)thiophen-3-yl)methanone.[1]

Experimental Protocols

Synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone[1]

e Reaction Initiation: The precursor, 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-
(methylthio)prop-2-en-1-one, was combined with 5 mL of dry ethanol and 5 mL of
orthophosphoric acid in a round-bottomed flask.

e Heating and Monitoring: The mixture was heated at 80°C for 80 minutes. The reaction's
progress was monitored using Thin Layer Chromatography (TLC) with a mobile phase of
ethyl acetate and petroleum ether (2:8 ratio).

e Work-up and Extraction: Upon completion, the reaction mixture was concentrated using a
rotary evaporator. The resulting concentrate was poured into ice-cold water and extracted
with ethyl acetate. The organic phase was subsequently dried over anhydrous sodium
sulfate (NazSOa).

 Purification and Crystallization: The solvent was removed from the dried organic phase via
rotary evaporation. The crude product was purified by silica gel column chromatography,
eluting with a 5% ethyl acetate in petroleum ether solution. Single crystals suitable for X-ray
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diffraction were obtained by recrystallizing the purified compound from ethanol, which yielded
yellow, block-shaped crystals.[1]

Single-Crystal X-ray Diffraction[1]

A suitable single crystal with dimensions of 0.25 x 0.23 x 0.21 mm?3 was selected and mounted
on a Bruker X8 Proteum diffractometer. Data was collected at 293 K using Mo Ka radiation (A =
0.71073 A). The structure was solved by direct methods and refined using a full-matrix least-

squares method on F2.

Data Presentation

The key crystallographic data and refinement parameters are summarized in the tables below
for clear comparison and analysis.

Table 1: Crystal Data and Structure Refinement Parameters[1]
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Parameter Value
Empirical Formula C12HoFOS:2
Formula Weight 252.33
Crystal System Monoclinic
Space Group P21

Unit Cell Dimensions

a (A) 5.4232(4)

b (A) 14.1405(6)
c (A) 7.5318(4)
B () 94.198(5)
Volume (A3) 576.04(5)
z 2

Data Collection

Temperature (K) 293
Radiation Wavelength (A) 0.71073

0 range for collection (°) 3.07 to 25.03

Refinement Details

Refinement method

Full-matrix least-squares on F2

R1 [I > 20(1)] 0.0337
wR: (all data) 0.0806
Goodness-of-fit on F? 1.044
CCDC Deposition Number 1542125
Table 2: Selected Bond Lengths (A)
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Bond Length (A)
C1-F1 1.358(3)
c7=01 1.225(3)
C8-S1 1.765(2)
c11-s1 1.718(2)
C12-S2 1.801(3)
C9-S2 1.743(2)

Table 3: Selected Bond Angles (°)

Angle Value (°)
C2-C1-C6 116.3(2)
01-C7-C4 120.5(2)
01-C7-C8 120.3(2)
C4-C7-C8 119.2(2)
C9-C8-C7 129.4(2)
C11-S1-C8 91.54(10)

Note: Atom numbering is based on the published crystallographic information file (CIF) for
CCDC 1542125.

Structural Insights

The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reveals that the
fluorophenyl and thiophene rings are not coplanar. The stability of the crystal packing is
attributed to intermolecular C—H---O and C—H-:-F short contacts.[1]

Mandatory Visualization
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The following diagram illustrates the logical workflow from the initial synthesis of the compound
to the final analysis of its crystal structure.

Synthesis & Purification

Precursor Reaction

Purification (Column Chromatography)

Crystallization (Ethanol)

Single Crystal Selection

Crystallographic Analysis

X-ray Data Collection

Structure Solution (Direct Methods)

Structure Refinement
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Caption: Workflow from synthesis to crystallographic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b022332?utm_src=pdf-body-img
https://www.benchchem.com/product/b022332?utm_src=pdf-custom-synthesis
https://www.jstage.jst.go.jp/article/xraystruct/34/0/34_13/_pdf/-char/en
https://www.benchchem.com/product/b022332#crystal-structure-of-4-fluorophenyl-2-thienyl-ketone
https://www.benchchem.com/product/b022332#crystal-structure-of-4-fluorophenyl-2-thienyl-ketone
https://www.benchchem.com/product/b022332#crystal-structure-of-4-fluorophenyl-2-thienyl-ketone
https://www.benchchem.com/product/b022332#crystal-structure-of-4-fluorophenyl-2-thienyl-ketone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b022332?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

